N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide
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Overview
Description
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, trichloroethyl moiety, and an isopropylbutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide typically involves the reaction of 2-isopropylbutyramide with a trichloroacetaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up with the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The purification of the compound is achieved through techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trichloroethyl moiety can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation and amine-substituted compounds from substitution reactions .
Scientific Research Applications
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and trichloroethyl moiety play crucial roles in binding to these targets, leading to modulation of their activities. The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-2,2,2-trichloroethyl)-2-isopropylbutyramide
- N-(alpha-Hydroxy-beta-trichloro)ethyl-4-oxo-5,5-diphenyltetrahydroimidazole
Uniqueness
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
64037-69-0 |
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Molecular Formula |
C9H16Cl3NO2 |
Molecular Weight |
276.6 g/mol |
IUPAC Name |
2-ethyl-3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide |
InChI |
InChI=1S/C9H16Cl3NO2/c1-4-6(5(2)3)7(14)13-8(15)9(10,11)12/h5-6,8,15H,4H2,1-3H3,(H,13,14) |
InChI Key |
QUMOGDHLKCDWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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